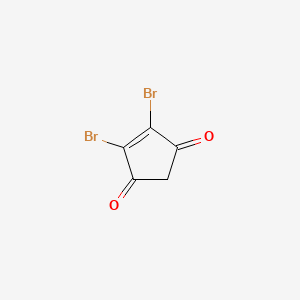
4,5-Dibromocyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅H₂Br₂O₂ It is characterized by the presence of two bromine atoms attached to a cyclopentene ring with two ketone groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. A common method involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform, with the reaction being conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromocyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopent-4-ene-1,3-dione derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted cyclopent-4-ene-1,3-dione derivatives, reduced cyclopent-4-ene-1,3-dione compounds, and oxidized products with additional functional groups .
Aplicaciones Científicas De Investigación
4,5-Dibromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive bromine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and Michael addition, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichlorocyclopent-4-ene-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
4,5-Difluorocyclopent-4-ene-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
4,5-Diiodocyclopent-4-ene-1,3-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,5-Dibromocyclopent-4-ene-1,3-dione is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability .
Propiedades
Número CAS |
41498-12-8 |
|---|---|
Fórmula molecular |
C5H2Br2O2 |
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
4,5-dibromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
Clave InChI |
QSAOJLXFMVFXFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


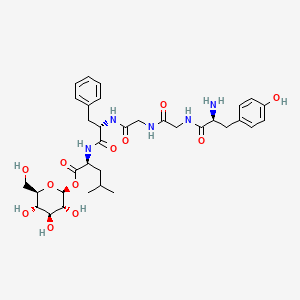
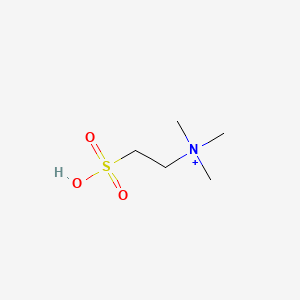
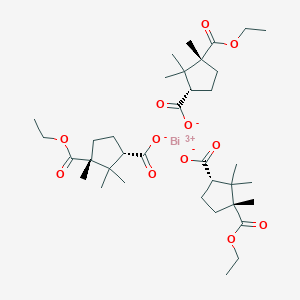
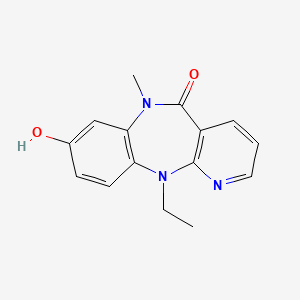


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
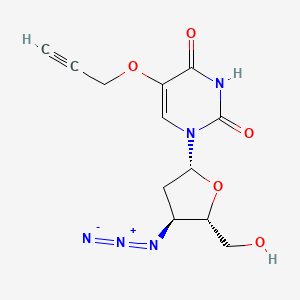
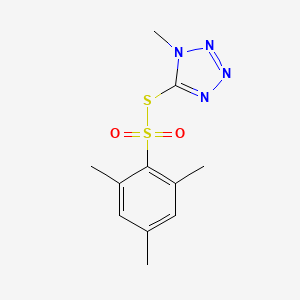
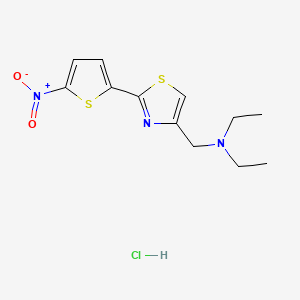

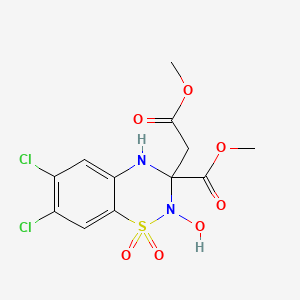
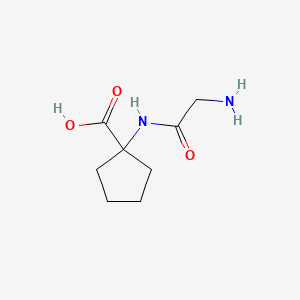
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
